molecular formula C14H15BrN2O3 B1442321 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide CAS No. 1202766-05-9

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No. B1442321
M. Wt: 339.18 g/mol
InChI Key: OVAIFUWWNNLCSK-UHFFFAOYSA-N
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Description

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide, also known as ABIC, is an organic compound that has been widely studied in recent years. It is a member of the indole family, and is used in a variety of research applications due to its unique properties.

Scientific Research Applications

Phytomelatonin and Plant Health

Phytomelatonin, a derivative of the indole structure, has been identified in various plant species and plays roles in antioxidant activity, growth promotion, and stress response regulation in plants. This suggests that indole derivatives like 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide may have applications in enhancing plant health and stress tolerance (Paredes et al., 2009).

Indole Synthesis and Organic Chemistry

The synthesis and classification of indoles have been a significant area of research, indicating the importance of indole structures in organic chemistry for the development of pharmaceuticals and materials. This framework might encompass novel indole derivatives for specific applications, highlighting the methodological advancements in synthesizing complex indole-based molecules (Taber & Tirunahari, 2011).

Indolylarylsulfones in HIV Research

Indolylarylsulfones, a class of indole derivatives, have shown significant activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. This demonstrates the potential for indole derivatives in therapeutic applications, particularly in antiviral therapies (Famiglini & Silvestri, 2018).

Melatonin and Its Derivatives in Health

The role of melatonin, another indole derivative, in reducing oxidative stress and its therapeutic potential in various diseases, further exemplifies the broad utility of indole compounds in medicine and health. This suggests potential health-related applications for a wide range of indole derivatives (Reiter et al., 2008).

Levulinic Acid in Drug Synthesis

While not directly related to indole derivatives, the use of biomass-derived levulinic acid for drug synthesis exemplifies the growing interest in utilizing organic compounds for pharmaceutical applications. This highlights the ongoing search for novel compounds, such as specific indole derivatives, that can serve as building blocks in drug development (Zhang et al., 2021).

properties

IUPAC Name

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-8(18)12-10-7-9(15)3-4-11(10)17-13(12)14(19)16-5-6-20-2/h3-4,7,17H,5-6H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAIFUWWNNLCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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